Cosmomycin D -

Cosmomycin D

Catalog Number: EVT-1586002
CAS Number:
Molecular Formula: C60H88N2O22
Molecular Weight: 1189.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cosmomycin D is a natural product found in Streptomyces olindensis, Streptomyces cyaneus, and other organisms with data available.
Overview

Cosmomycin D is an anthracycline antibiotic produced by the actinobacterium Streptomyces olindensis. It is characterized by its complex glycosylation, featuring two trisaccharide chains at the C-7 and C-10 positions of its aglycone structure. This compound demonstrates significant cytotoxicity against various cancer cell lines, making it a subject of interest in medical research and pharmaceutical applications. The molecular formula of Cosmomycin D is C60H88N2O22C_{60}H_{88}N_2O_{22} .

Source and Classification

Cosmomycin D is sourced from Streptomyces olindensis, which has been shown to produce this compound during fermentation processes. The classification of Cosmomycin D falls under the category of anthracyclines, a group of compounds known for their antitumor activity. This classification is significant due to the structural similarities that Cosmomycin D shares with other well-known anthracyclines, such as doxorubicin and daunorubicin .

Synthesis Analysis

Methods

The biosynthesis of Cosmomycin D involves a series of enzymatic reactions catalyzed by specific genes within the Streptomyces olindensis genome. Recent studies have utilized high-performance liquid chromatography and mass spectrometry to isolate and characterize the biosynthetic gene cluster responsible for its production. Notably, a novel PCR-independent method has been employed to capture and express this biosynthetic pathway, enhancing the efficiency of transformation in laboratory settings .

Technical Details

The fermentation process typically involves culturing Streptomyces olindensis in specialized media, such as R5M medium, under controlled conditions to optimize yield. Analytical techniques like nuclear magnetic resonance and electrospray ionization mass spectrometry are used for structural elucidation and purity assessment of Cosmomycin D .

Molecular Structure Analysis

Structure

The molecular structure of Cosmomycin D consists of a tetracyclic aglycone core typical of anthracyclines, with two distinct trisaccharide chains attached at the C-7 and C-10 positions. This structural configuration contributes to its biological activity and interaction with cellular targets .

Data

The molecular weight of Cosmomycin D is approximately 1,189.59 g/mol, with high-resolution mass spectrometry confirming its molecular formula as C60H88N2O22C_{60}H_{88}N_2O_{22}. The compound exhibits distinct fragmentation patterns that have been analyzed through tandem mass spectrometry techniques .

Chemical Reactions Analysis

Reactions

Cosmomycin D undergoes various chemical reactions that are pivotal for its biological activity. These include intercalation into DNA, which disrupts replication and transcription processes within cancer cells. Additionally, it can undergo reduction reactions facilitated by specific enzymes, influencing its pharmacological properties .

Technical Details

The enzymatic reduction processes are particularly significant; for instance, studies have identified the role of specific reductases in modifying the C-7 position of anthracycline compounds under anaerobic conditions. Such modifications can alter the efficacy and toxicity profiles of these drugs .

Mechanism of Action

Process

The mechanism through which Cosmomycin D exerts its cytotoxic effects primarily involves DNA binding and intercalation. This action inhibits topoisomerase II activity, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells .

Data

Studies have demonstrated that Cosmomycin D exhibits potent inhibitory effects against various cancer cell lines, including HeLa cells, with an IC50 value reported at approximately 0.110 μg/mL . This indicates a strong potential for therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical Properties

Cosmomycin D appears as a red-purple solid when isolated from fermentation cultures. Its solubility characteristics are influenced by the presence of glycosyl groups, which can affect its bioavailability and distribution within biological systems .

Chemical Properties

Chemically, Cosmomycin D is stable under acidic conditions but may undergo degradation in alkaline environments. Its interactions with biological macromolecules are facilitated by hydrogen bonding and hydrophobic interactions due to its complex structure .

Applications

Scientific Uses

Cosmomycin D holds promise as a chemotherapeutic agent due to its potent anticancer properties. Research continues into its application in combination therapies to enhance efficacy while reducing side effects associated with traditional anthracycline treatments. Additionally, investigations into its biosynthetic pathways may lead to novel strategies for producing this compound or related derivatives through genetic engineering techniques .

Biosynthesis and Genetic Determinants in Streptomyces olindensis

Genomic Architecture of the Cosmomycin D Biosynthetic Gene Cluster (BGC)

The cosmomycin D (COSD) biosynthetic gene cluster is located within the 9.4 Mb linear chromosome of Streptomyces olindensis DAUFPE 5622, which harbors 34 putative secondary metabolite BGCs [3] [8]. The COSD BGC spans 41,943 base pairs (positions 297,513–339,455 nt; GenBank accession JJOH01000002.1) and contains 42 predicted open reading frames [5] [8]. AntiSMASH analysis identifies it as a hybrid type II polyketide synthase (PKS) pathway with adjacent sugar biosynthesis and resistance genes [8] [10]. Key modular components include:

  • Minimal PKS subunits: Ketoacyl synthase (KSα, KSβ), acyl carrier protein (ACP)
  • Tailoring enzymes: Cyclases, methyltransferases, oxidoreductases
  • Glycosylation machinery: Deoxysugar biosynthesis genes and glycosyltransferases
  • Resistance determinants: cosIJ, cosU, and cosP [4] [5]

Table 1: Core Genes in the Cosmomycin D BGC

Locus TagGenePredicted FunctionDomain/Feature
DF19_23530cosKβ-Ketoacyl synthasePKS KSα
DF19_23525cosLβ-ACP synthasePKS ACP
DF19_23535cosM3-Oxoacyl-ACP synthasePKS KSβ
DF19_23550cosGGlycosyltransferaseGT family 28
DF19_23560cosIABC transporterNucleotide-binding domain
DF19_23565cosJABC transporterTransmembrane permease
DF19_23570cosPMycothiol peroxidaseGlutathione peroxidase-like
DF19_23575cosUDNA repair proteinUvrA-class IIa

Enzymatic Pathways for β-Rhodomycinone Aglycone Formation

The COSD aglycone backbone, β-rhodomycinone, is synthesized via a type II PKS system using propionyl-CoA as a starter unit and 9 malonyl-CoA extender units [3] [8]. The minimal PKS (KSα, KSβ, ACP) encoded by cosK, cosM, and cosL generates a decaketide chain that undergoes specific cyclizations:

  • First ring cyclization: Catalyzed by the cyclase cosO (DF19_23470), establishing the tetracyclic anthracycline scaffold
  • C9 hydroxylation: Mediated by the cytochrome P450 cosX (DF19_23545)
  • C4-O-methylation: Executed by the SAM-dependent methyltransferase cosMT (DF19_23475) [5] [8]The resulting intermediate, β-rhodomycinone, features the characteristic quinone-hydroquinone structure essential for DNA intercalation and redox cycling [6] [9].

Glycosylation Mechanisms: Role of Trisaccharide Chain Assembly

COSD exhibits a unique glycosylation pattern with two trisaccharide chains at C7 and C10 of the aglycone, comprising D-olivose, D-rhodinose, and 2-deoxy-L-fucose [3] [10]. Glycosylation involves:

  • Sugar precursor synthesis: Four genes (cosA-D) encode dehydratases and epimerases converting glucose-1-phosphate to dTDP-D-olivose, dTDP-D-rhodinose, and dTDP-2-deoxy-L-fucose [5].
  • Glycosyltransferases (GTs):
  • CosGT1 (DF19_23550): Transfers first sugar (D-olivose) to C10
  • CosGT2 (DF19_23440): Attaches D-rhodinose to C7
  • CosGT3 (DF19_23500): Catalyzes α-1,3 linkages for trisaccharide completion [3] [10]Heterologous expression of the BGC in Streptomyces coelicolor M512 confirmed that cosGT mutations abrogate COSD production, while novel desmethyl-cosmomycins arise from acetate-primed PKS variants [2] [9].

Self-Resistance Mechanisms in the Producer Strain

ABC Transporter Systems (CosIJ)

The cosIJ operon encodes an ATP-binding cassette (ABC) transporter critical for efflux:

  • CosI: Nucleotide-binding domain (NBD) with Walker A/B motifs for ATP hydrolysis
  • CosJ: Transmembrane domain (TMD) forming a homodimeric poreOverexpression of cosIJ in S. olindensis confers resistance to exogenous anthracyclines (e.g., doxorubicin) by active transport, reducing intracellular drug accumulation [1] [7] [10]. The system shares 95% identity with ABC transporters in Streptomyces purpurascens [4].

UvrA-Class DNA Repair Proteins (CosU)

CosU (DF19_23575) is a UvrA-class IIa protein homologous to drrC in S. peucetius [1] [4]. It functions via:

  • DNA binding competition: Displacing intercalated COSD from DNA
  • Nucleotide excision repair (NER) activation: Facilitating damage removalcosU-knockout strains show 100-fold increased sensitivity to cosmomycin D, confirming its role in protecting DNA integrity [4] [6].

Mycothiol Peroxidase (CosP) and Oxidative Stress Mitigation

cosP (DF19_23570) encodes a mycothiol peroxidase (MPx) that detoxifies reactive oxygen species (ROS) generated during COSD biosynthesis [1] [7] [10]. Key mechanisms:

  • Catalytic activity: Reduces H₂O₂ using mycothiol (MSH) as cofactor:2MSH + H₂O₂ → MSSM + 2H₂O
  • S-mycothiolation: Forms mixed disulfides during peroxide reduction
  • Mutant studies: cosP deletion increases ROS accumulation by 5-fold, impairing growth during COSD production [1] [4]

Table 2: Self-Resistance Mechanisms in S. olindensis

MechanismGeneProtein FunctionEffect of Overexpression
EffluxcosIJABC transporter8-fold increase in resistance to daunorubicin
DNA repaircosUUvrA-class IIa proteinPrevents DNA adduct accumulation
ROS detoxificationcosPMycothiol peroxidaseReduces intracellular ROS by 70%

Properties

Product Name

Cosmomycin D

IUPAC Name

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C60H88N2O22

Molecular Weight

1189.3 g/mol

InChI

InChI=1S/C60H88N2O22/c1-12-60(72)24-39(79-42-20-32(61(8)9)55(27(4)75-42)82-44-22-37(66)57(29(6)77-44)80-40-18-16-34(63)25(2)73-40)47-50(54(71)48-49(53(47)70)52(69)46-31(51(48)68)14-13-15-36(46)65)59(60)84-43-21-33(62(10)11)56(28(5)76-43)83-45-23-38(67)58(30(7)78-45)81-41-19-17-35(64)26(3)74-41/h13-15,25-30,32-35,37-45,55-59,63-67,70-72H,12,16-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59+,60+/m0/s1

InChI Key

DKWBRHNUUTWKAG-JNZMSYBZSA-N

Synonyms

antibiotic A447 A
antibiotic A447-A
cosmomycin D

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O

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